methyl 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide
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Overview
Description
Methyl 8,8-dioxo-8λ⁶-thia-2-azatricyclo[7400²,⁶]trideca-1(9),6,10,12-tetraene-7-carboxylate is a complex organic compound with a unique tricyclic structure It is characterized by the presence of multiple heteroatoms, including sulfur and nitrogen, which contribute to its distinctive chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8,8-dioxo-8λ⁶-thia-2-azatricyclo[7.4.0.0²,⁶]trideca-1(9),6,10,12-tetraene-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure. For example, the use of strong acids or bases can promote the cyclization process, while solvents like dichloromethane or ethanol can help dissolve the reactants and control the reaction temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 8,8-dioxo-8λ⁶-thia-2-azatricyclo[7.4.0.0²,⁶]trideca-1(9),6,10,12-tetraene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 8,8-dioxo-8λ⁶-thia-2-azatricyclo[7.4.0.0²,⁶]trideca-1(9),6,10,12-tetraene-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of methyl 8,8-dioxo-8λ⁶-thia-2-azatricyclo[7.4.0.0²,⁶]trideca-1(9),6,10,12-tetraene-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses. The specific pathways involved depend on the context of its use, such as its role in inhibiting oxidative stress or modulating inflammatory responses .
Comparison with Similar Compounds
Methyl 8,8-dioxo-8λ⁶-thia-2-azatricyclo[7.4.0.0²,⁶]trideca-1(9),6,10,12-tetraene-7-carboxylate can be compared with other similar compounds, such as:
Methyl 8,8-dioxo-8λ⁶-thia-2,3,5,7-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(13),3,5,9,11-pentaene-4-carboxylate: This compound has a similar tricyclic structure but differs in the arrangement of nitrogen atoms and the position of the carboxylate group.
Methyl 5,5-dioxo-4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazine-2-carboxylate: This compound shares the benzothiadiazine core but has different substituents and functional groups.
The uniqueness of methyl 8,8-dioxo-8λ⁶-thia-2-azatricyclo[7.4.0.0²,⁶]trideca-1(9),6,10,12-tetraene-7-carboxylate lies in its specific arrangement of heteroatoms and the resulting chemical properties, which make it a versatile and valuable compound for various research applications.
Properties
Molecular Formula |
C13H13NO4S |
---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
methyl 5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate |
InChI |
InChI=1S/C13H13NO4S/c1-18-13(15)12-10-6-4-8-14(10)9-5-2-3-7-11(9)19(12,16)17/h2-3,5,7H,4,6,8H2,1H3 |
InChI Key |
ZPSLZWIAKXJPOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCN2C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
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